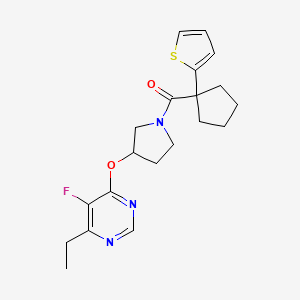

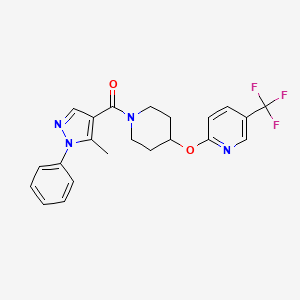

![molecular formula C14H15N3O4 B2800654 2-Hydroxy-5-{[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]amino}benzoic acid CAS No. 1417633-80-7](/img/structure/B2800654.png)

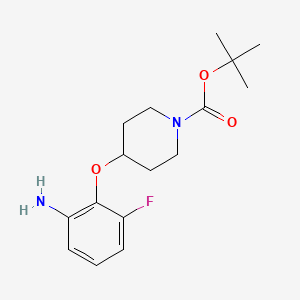

2-Hydroxy-5-{[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Fluorescence Probes for Reactive Oxygen Species Detection

A study on the development of novel fluorescence probes for detecting highly reactive oxygen species (hROS) in biological systems has implications for understanding oxidative stress and its impact on cellular functions. These probes, by their design, can selectively detect specific reactive species, enabling detailed studies on the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).

Helicobacter pylori Urease Inhibition

Research on dihydropyrimidine and hydroxamic acid hybrids has identified compounds with potent in vitro inhibitory activity against Helicobacter pylori urease. These findings are significant for the development of new treatments for H. pylori-induced gastritis, showcasing the potential of dihydropyrimidine derivatives in addressing bacterial infections (Mamidala et al., 2021).

Advancements in Synthetic Chemistry

The synthesis and characterization of novel compounds with specific structural motifs, such as dihydropyrimidines, offer insights into the development of new materials and molecules with potential applications in various fields including material science and chemical sensing. These synthetic advancements facilitate the exploration of new chemical spaces for various applications (Sachdeva et al., 2008).

Inhibitors for Enzymatic Activity

Studies on thymidylate synthase and dihydrofolate reductase inhibitors based on dihydropyrimidine derivatives provide a foundation for the development of new therapies targeting cancer and other diseases where enzyme inhibition can be therapeutic (Gangjee et al., 2008).

Molecular Docking and Synthesis for Drug Development

Research involving the synthesis and molecular docking studies of dihydropyrimidine derivatives for potential biological activity highlights the role of computational methods in accelerating drug discovery. By identifying how these compounds interact with target proteins, researchers can more efficiently design drugs with desired therapeutic effects (Holam et al., 2022).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-hydroxy-5-[(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-7(2)10-6-12(19)17-14(16-10)15-8-3-4-11(18)9(5-8)13(20)21/h3-7,18H,1-2H3,(H,20,21)(H2,15,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWYMGJMKWGTHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)NC(=N1)NC2=CC(=C(C=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-{[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]amino}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

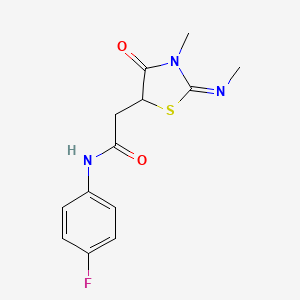

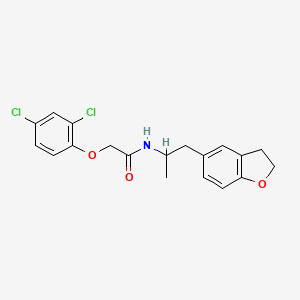

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2800576.png)

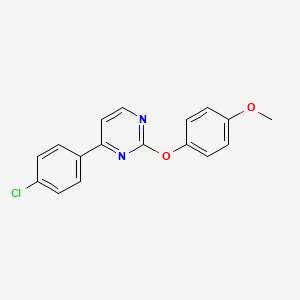

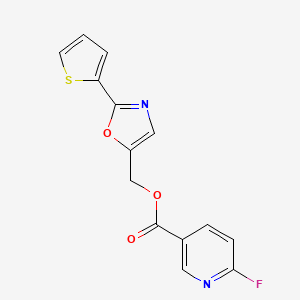

![3-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2800579.png)

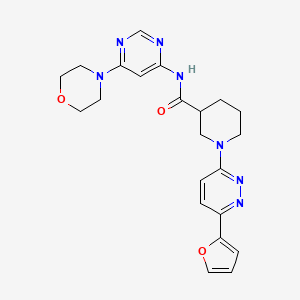

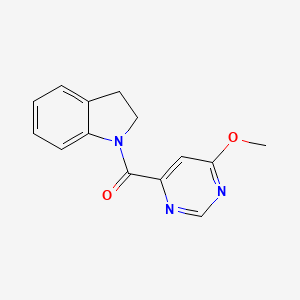

![3-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2800585.png)

![1-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2800587.png)

![2-Chloro-1-[3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]pyrrolidin-1-yl]propan-1-one](/img/structure/B2800591.png)